molecular formula C11H21NO3 B13467207 tert-Butyl ((3-hydroxy-3-methylcyclobutyl)methyl)carbamate

tert-Butyl ((3-hydroxy-3-methylcyclobutyl)methyl)carbamate

Cat. No.: B13467207
M. Wt: 215.29 g/mol
InChI Key: AUNRYHXFRXQBRQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the carbamate bond . Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

tert-Butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxy-3-methylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-8-5-11(4,14)6-8/h8,14H,5-7H2,1-4H3,(H,12,13)

InChI Key

AUNRYHXFRXQBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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